molecular formula C12H9BrN2S B14882855 8-Bromo-6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine

8-Bromo-6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine

Cat. No.: B14882855
M. Wt: 293.18 g/mol
InChI Key: FRNYXTNUYILQEH-UHFFFAOYSA-N
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Description

8-Bromo-6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications. The presence of bromine, methyl, and thiophene groups in its structure contributes to its unique chemical properties and reactivity.

Chemical Reactions Analysis

8-Bromo-6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine derivatives .

Comparison with Similar Compounds

Similar compounds to 8-Bromo-6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine include:

    Zolpidem: A sedative used for treating insomnia.

    Alpidem: An anxiolytic drug.

    Saripidem: Another sedative and anxiolytic agent.

    Olprione: A drug used for heart failure.

Compared to these compounds, this compound offers unique structural features and reactivity due to the presence of the bromine and thiophene groups, which can be exploited for further functionalization and development of novel therapeutic agents .

Properties

Molecular Formula

C12H9BrN2S

Molecular Weight

293.18 g/mol

IUPAC Name

8-bromo-6-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridine

InChI

InChI=1S/C12H9BrN2S/c1-8-5-9(13)12-14-10(7-15(12)6-8)11-3-2-4-16-11/h2-7H,1H3

InChI Key

FRNYXTNUYILQEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(N=C2C(=C1)Br)C3=CC=CS3

Origin of Product

United States

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